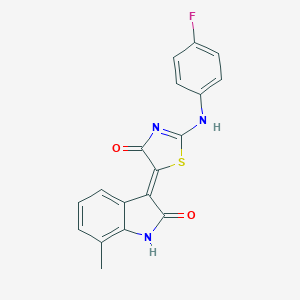
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that is widely used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family of compounds and is known for its unique structure and chemical properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that this compound has the potential to reduce tumor growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties, its unique structure, and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential toxicity of this compound.
3. Studies to determine the potential use of this compound as an anti-viral agent.
4. Studies to determine the potential use of this compound in combination with other anti-cancer drugs.
5. Studies to determine the potential use of this compound in the treatment of bacterial and fungal infections.
6. Studies to determine the potential use of this compound in the treatment of inflammatory diseases.
Conclusion:
In conclusion, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-fluoroaniline with 2-chloroacetyl-1,3-benzodioxole in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent.
Eigenschaften
Produktname |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C17H11FN2O3S |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)19-17-20-16(21)15(24-17)8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8- |
InChI-Schlüssel |
DATRBBIPTFEIBI-NVNXTCNLSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)